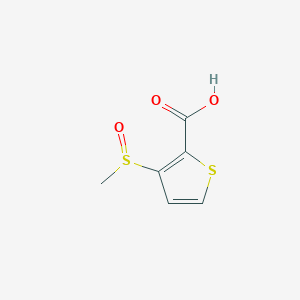
3-(Methanesulfinyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methanesulfinyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a methanesulfinyl group attached to the third carbon and a carboxylic acid group attached to the second carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfinyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-(methylthio)thiophene-2-carboxylic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired sulfoxide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfinyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.
Major Products Formed
Oxidation: 3-(Methanesulfonyl)thiophene-2-carboxylic acid.
Reduction: 3-(Methylthio)thiophene-2-carboxylic acid.
Substitution: Various esters, amides, and other derivatives.
Scientific Research Applications
3-(Methanesulfinyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Methanesulfinyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
3-(Methanesulfinyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Lacks the methanesulfinyl group, making it less reactive in redox reactions.
3-(Methylthio)thiophene-2-carboxylic acid: Contains a thioether group instead of a sulfoxide, resulting in different chemical reactivity.
3-(Methanesulfonyl)thiophene-2-carboxylic acid: Contains a sulfone group, making it more oxidized and less prone to further oxidation.
The presence of the methanesulfinyl group in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
60166-81-6 |
|---|---|
Molecular Formula |
C6H6O3S2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
3-methylsulfinylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S2/c1-11(9)4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
GLLPUEAXLGPHTK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(SC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















